molecular formula C20H18BrN3OS B2988609 3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-19-7

3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2988609
CAS No.: 396720-19-7
M. Wt: 428.35
InChI Key: SLLUWNGWMRMWSD-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole scaffold fused with a benzamide moiety. The bromine substituent at position 3 of the benzamide ring and the 3,5-dimethylphenyl group on the pyrazole nitrogen contribute to its structural uniqueness.

Properties

IUPAC Name

3-bromo-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS/c1-12-6-13(2)8-16(7-12)24-19(17-10-26-11-18(17)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLUWNGWMRMWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H20BrN3OS
  • Molecular Weight : 404.35 g/mol

This compound features a thieno[3,4-c]pyrazole core, which is known for various biological activities including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death. It has been shown to affect the expression of proteins involved in the cell cycle and apoptosis .
  • Case Studies : In vitro studies demonstrated that related thieno[3,4-c]pyrazole derivatives inhibited the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 25 µM depending on the specific derivative tested .

Antimicrobial Activity

The antimicrobial potential of thieno[3,4-c]pyrazole derivatives has also been explored:

  • Activity Spectrum : Compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, studies reported significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory properties of benzamide derivatives are well-documented:

  • In Vivo Studies : Animal models have shown that compounds related to this compound can reduce inflammation markers such as TNF-alpha and IL-6 in induced inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thieno[3,4-c]pyrazole scaffold significantly impact biological activity. Substituents at the benzamide position can enhance potency against various targets:

SubstituentBiological ActivityReference
MethylIncreased anticancer activity
BromoEnhanced antimicrobial activity
DimethylphenylImproved anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s closest structural analog is 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) . Below is a comparative analysis:

Feature Target Compound 4-bromo Analog
Bromine Position 3-position on benzamide 4-position on benzamide
Pyrazole Substituent 3,5-dimethylphenyl 4-methylphenyl
Thienopyrazole Ring No oxygen substituent 5-oxo group on thienopyrazole ring
Molecular Complexity Higher steric bulk due to 3,5-dimethyl substitution Lower steric bulk with single methyl group

Implications of Structural Differences

  • Substituent on Pyrazole : The 3,5-dimethylphenyl group introduces greater steric hindrance and lipophilicity compared to the 4-methylphenyl group in the analog. This could impact solubility and membrane permeability .
  • 5-Oxo Group : The presence of a 5-oxo group in the analog may enhance hydrogen-bonding capacity or metabolic susceptibility, whereas the target compound lacks this functional group, possibly improving stability.

Pharmacological Considerations

  • Kinase Inhibition: Thienopyrazole derivatives are often explored as kinase inhibitors. The bromobenzamide moiety may act as a hinge-binding region mimic in kinase active sites.
  • Selectivity : The 3,5-dimethylphenyl group could enhance selectivity for specific isoforms compared to simpler methyl-substituted analogs .

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